![molecular formula C12H10F3N3O B14066193 5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide CAS No. 101708-03-6](/img/structure/B14066193.png)
5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is an organic compound belonging to the class of trifluoromethylbenzenes This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves the reaction of 4-(trifluoromethyl)aniline with 5-methyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Studied for its potential use in the treatment of diseases such as rheumatoid arthritis.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
作用機序
The mechanism of action of 5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydroorotate dehydrogenase, which plays a crucial role in pyrimidine synthesis . By inhibiting this enzyme, the compound can exert anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
類似化合物との比較
Similar Compounds
Leflunomide: 5-Methyl-N-[4-(trifluoromethyl)phenyl]-isoxazole-4-carboxamide.
Fluridone: 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4-pyridone.
Uniqueness
5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its specific structural features, such as the presence of both a pyrazole ring and a trifluoromethyl group
特性
CAS番号 |
101708-03-6 |
|---|---|
分子式 |
C12H10F3N3O |
分子量 |
269.22 g/mol |
IUPAC名 |
5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10F3N3O/c1-7-6-10(18-17-7)11(19)16-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,19)(H,17,18) |
InChIキー |
TWHFXPYYNZKSMU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



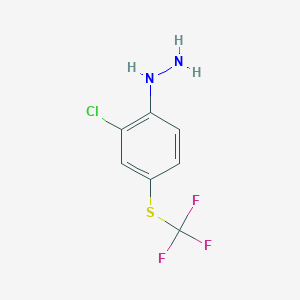
![(4S)-2-methyl-4-[[2-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14066118.png)
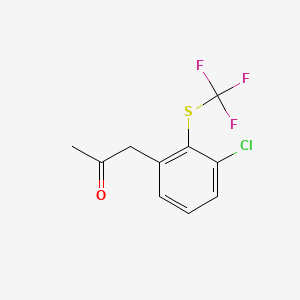
![(10R,13S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14066122.png)
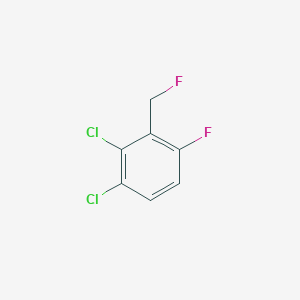
![(2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate](/img/structure/B14066130.png)
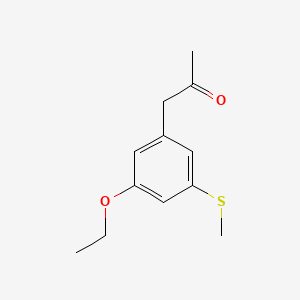
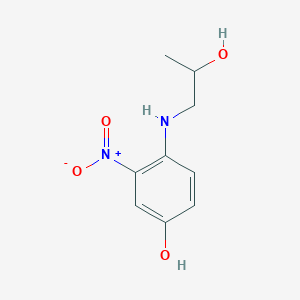
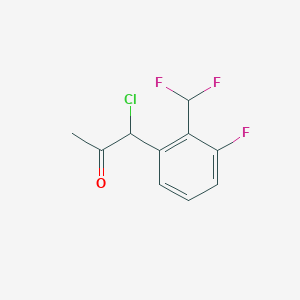
![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14066152.png)
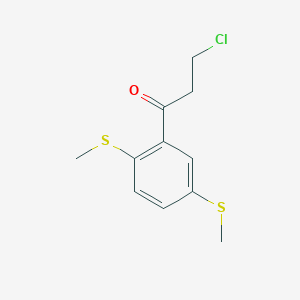
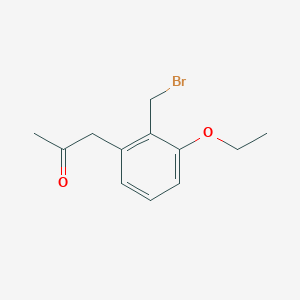
![4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B14066184.png)
